molecular formula C9H10S B3025458 2,3-dihydro-1H-indene-5-thiol CAS No. 55119-14-7

2,3-dihydro-1H-indene-5-thiol

Cat. No. B3025458
CAS RN: 55119-14-7
M. Wt: 150.24 g/mol
InChI Key: CLYYJRUVOVLSDJ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-5-thiol is a chemical compound with the molecular formula C9H10S . It is a derivative of indene, which is a colorless liquid hydrocarbon .

Scientific Research Applications

Molecular Structure and Vibrational Study

2,3-Dihydro-1H-indene, also known as indan, is a simple hydrocarbon petrochemical compound. Its derivative, 1H-indene-1,3(2H)-dione, functions as an anticoagulant, preventing blood coagulation. Studies on these molecules, using density functional theory calculations, have analyzed their equilibrium geometries and harmonic frequencies. Such research contributes to understanding the reactivity and properties of these compounds in various applications, including pharmaceuticals and materials science (Prasad et al., 2010).

Synthesis Techniques

Recent advancements include the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition. This process involves rhodium (I) catalyzed direct carbon–carbon bond cleavage, demonstrating the compound's versatility in organic synthesis (Hu et al., 2022).

Applications in Polymer and Materials Synthesis

Thiol-based chemistry, involving compounds like 2,3-dihydro-1H-indene-5-thiol, has emerged as a powerful tool in polymer and materials synthesis. The high reactivity of thiols under benign conditions makes them suitable for various applications in chemical, biological, physical, materials, and engineering fields. This aspect of thiol chemistry is pivotal in advancing new techniques for material and polymer development (Hoyle et al., 2010).

properties

IUPAC Name

2,3-dihydro-1H-indene-5-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10S/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYYJRUVOVLSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406953
Record name 2,3-dihydro-1H-indene-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indene-5-thiol

CAS RN

55119-14-7
Record name 2,3-dihydro-1H-indene-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indene-5-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH Park, SJ Kim, HO Jeong, KM Moon, S Son… - Archives of Pharmacal …, 2015 - Springer
Tyrosinase inhibitors might have potential use in cosmetic and medicinal products for the prevention of pigmentation disorders. However, only a few inhibitors are currently used due to …
Number of citations: 3 link.springer.com

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